molecular formula C7H8BrN B1283210 3-Bromo-4,5-dimethylpyridine CAS No. 27063-98-5

3-Bromo-4,5-dimethylpyridine

Cat. No. B1283210
CAS RN: 27063-98-5
M. Wt: 186.05 g/mol
InChI Key: WWNHLCQMASFRBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another synthesis approach is the condensation reaction, which was used to create 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, lithiation reactions have been employed to generate pyrrole-2-carboxaldehydes from 3-bromo-6-dimethylamino-1-azafulvene . The bromination of pyridines is another common synthetic route, as demonstrated by the exclusive formation of 2-bromo-5-dimethylaminopyridine from 3-dimethylaminopyridine .

Molecular Structure Analysis

X-ray diffraction (XRD) is a powerful tool for determining the molecular structure of brominated pyridines. The crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details like molecular conformation and hydrogen bonding patterns . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has also been elucidated using XRD, showing intramolecular hydrogen bonding and crystal packing stabilized by various interactions .

Chemical Reactions Analysis

The chemical reactivity of brominated pyridines can be influenced by the presence of substituents on the pyridine ring. For instance, the presence of bromine atoms can facilitate further functionalization, as seen in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . The nonclassical noncovalent interactions, such as those between aryl bromine and ionic metal bromide, can also control the structure and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy. The vibrational assignment of bands in the FT-IR and Raman spectra can provide insights into the nature of hydrogen bonding in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine . Density functional theory (DFT) calculations, including frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping, can predict the bioactivity and chemical reactivity of these molecules . Nonlinear optical properties have also been computed for some brominated pyridines, indicating potential applications in material science .

Scientific Research Applications

Crystal Structures and Spectroscopic Evidence

  • Hydrogen Bonding in Halogenated Dimethylpyridines: The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine (a related compound) offers insights into hydrogen bonding in halogenated dimethylpyridines. This research, exploring structural and spectroscopic properties, is vital for understanding molecular interactions and bonding in such compounds (Hanuza et al., 1997).

Catalysis and Chemical Synthesis

  • C(sp3)–H Alkenylation Catalysis: A study involving the use of 3-bromo-2,6-dimethylpyridine (similar to 3-Bromo-4,5-dimethylpyridine) in catalysis for C(sp3)–H alkenylation demonstrates its role in the stereoselective synthesis of trisubstituted alkenes. This highlights the compound's potential in complex organic synthesis (Lopez et al., 2016).

Novel Functionalities and Material Science

  • Efficient Extraction in Ionic Liquid: Research into novel ligand functionality involving 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide (related to 3-Bromo-4,5-dimethylpyridine) for extraction of UO22+ and Th4+ in ionic liquid is a significant application. This showcases the compound's relevance in material science, particularly in separation processes and nuclear science (Pandey et al., 2020).

Safety And Hazards

The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHLCQMASFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554060
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethylpyridine

CAS RN

27063-98-5
Record name 3-Bromo-4,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27063-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethylpyridine (20 g, 0.186 mol) was added slowly to ice cold oleum (400 mL) with vigorous stirring. The solution was heated to 155° C. and bromine (12.2 mL, 0.223 mol) was added drop wise very slowly. The reaction mass was heated at 155° C. for 24 h. After cooling to room temperature, the mixture was carefully poured into ice water and basified using 10% aqueous sodium hydroxide solution. The compound was then extracted with ethyl acetate (2×500 mL). The organic solution was dried over sodium sulphate and evaporated to yield oil which was purified by column chromatography (20% ethyl acetate/hexane) to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.22 (s, 1H), 2.36 (s, 3H), 2.30 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kamlah, F Bracher - Letters in Organic Chemistry, 2019 - ingentaconnect.com
A new synthesis of the 2,6-naphthyridine alkaloid 4-methyl-2,6-naphthyridine from Antirrhinum majus has been developed. Key steps are a regioselective oxidation of 3-bromo-4,5- …
Number of citations: 3 www.ingentaconnect.com
K Jones, ML Escudero-Hernandez - Tetrahedron, 1998 - Elsevier
The monoterpene alkaloid (±)-actinidine 10 is prepared in 5 steps from 3,4-dimethylpyridine using a pyridine radical cyclisation for the formation of the cyclopentano[c]pyridine skeleton. …
Number of citations: 21 www.sciencedirect.com
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org
JM Hogan - 2008 - search.proquest.com
Molecular modeling and synthetic studies were carried out on several novel analogs of risedronate, a nitrogen-containing bisphosphonate (N-BP) drug that is widely used for the …
Number of citations: 0 search.proquest.com

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